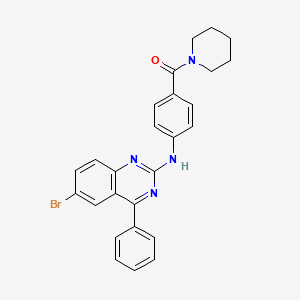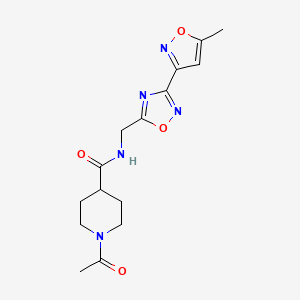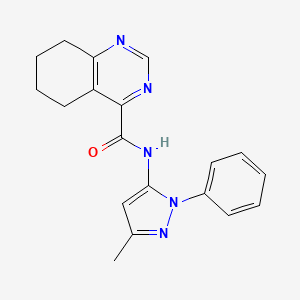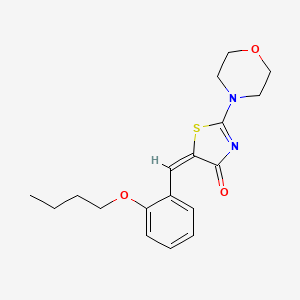![molecular formula C12H12F2O B2373965 [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287285-81-6](/img/structure/B2373965.png)
[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure, which is a highly strained and rigid framework. The presence of the difluorophenyl group adds to its chemical stability and reactivity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.
Introduction of the difluorophenyl group: This step often involves the use of difluorobenzene derivatives under conditions that facilitate electrophilic aromatic substitution.
Attachment of the methanol group: This is usually done through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale cycloaddition reactions: Using high-pressure reactors to ensure the efficient formation of the bicyclo[1.1.1]pentane core.
Continuous flow reactors:
Automated synthesis systems: To attach the methanol group, ensuring high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity due to the strained bicyclo[1.1.1]pentane core.
Biology:
- Investigated for its potential as a bioisostere in drug design, replacing phenyl groups to improve drug properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
- Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol exerts its effects is largely dependent on its interaction with molecular targets. The difluorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, while the bicyclo[1.1.1]pentane core provides rigidity and stability. These interactions can influence the compound’s binding affinity and specificity towards biological targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Studied for its redox and magnetic properties.
Uniqueness:
- The bicyclo[1.1.1]pentane core in [3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol provides a unique combination of rigidity and reactivity, distinguishing it from other difluorophenyl derivatives.
- Its potential as a bioisostere in drug design makes it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-8-1-2-9(10(14)3-8)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIXCHWEVYXGDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=C(C=C3)F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2373883.png)
![5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B2373886.png)

![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2373894.png)
![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)


![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)

